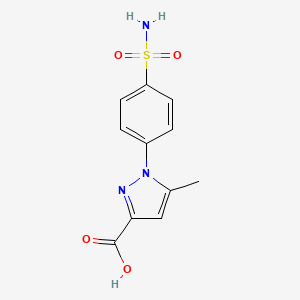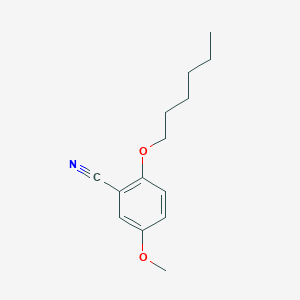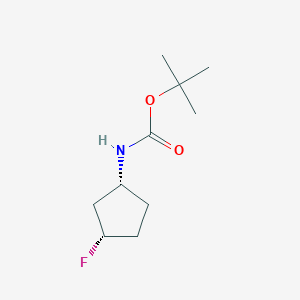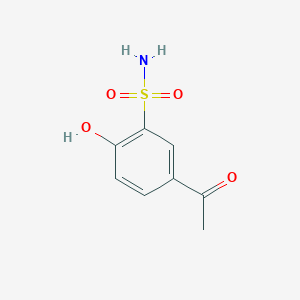![molecular formula C23H18S B13082348 (E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene](/img/structure/B13082348.png)
(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene is a synthetic organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene typically involves the coupling of aromatic substrates with alkynes. One efficient method is the electrochemical synthesis, where sulfonhydrazides react with internal alkynes under electrochemical conditions to form benzothiophene motifs . This method is advantageous due to its mild reaction conditions and high selectivity.
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These methods are preferred for their scalability and efficiency in producing large quantities of the desired compound.
Chemical Reactions Analysis
Types of Reactions
(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse benzothiophene derivatives.
Scientific Research Applications
(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Similar in structure but contain an oxygen atom instead of sulfur.
Benzimidazole derivatives: Contain a nitrogen atom in the heterocyclic ring.
Pyrazole derivatives: Five-membered rings with two nitrogen atoms.
Uniqueness
(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene is unique due to its specific substitution pattern and the presence of both a styryl group and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C23H18S |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
6-methyl-2-[4-[(E)-2-phenylethenyl]phenyl]-1-benzothiophene |
InChI |
InChI=1S/C23H18S/c1-17-7-12-21-16-23(24-22(21)15-17)20-13-10-19(11-14-20)9-8-18-5-3-2-4-6-18/h2-16H,1H3/b9-8+ |
InChI Key |
IITVDMCGRMBTSM-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(S2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(S2)C3=CC=C(C=C3)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13082270.png)
![1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13082274.png)






amine](/img/structure/B13082294.png)


![8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13082314.png)


